molecular formula C20H18ClNO3 B11382080 2-chloro-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

2-chloro-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B11382080
M. Wt: 355.8 g/mol
InChI Key: UXJMMNSROAGJJZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is an organic compound that features a benzamide core substituted with a chloro group, a furan-2-ylmethyl group, and a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, furan-2-ylmethanol, and 4-methoxybenzylamine.

    Formation of Intermediate: The first step involves the reaction of 2-chlorobenzoyl chloride with furan-2-ylmethanol in the presence of a base, such as triethylamine, to form an intermediate ester.

    Amidation: The intermediate ester is then reacted with 4-methoxybenzylamine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The chloro group can be reduced to form the corresponding benzylamine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the chloro group may produce the corresponding benzylamine derivative.

Scientific Research Applications

2-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in research to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 1-Chloro-3-(furan-2-ylmethylamino)propan-2-one
  • Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Uniqueness

2-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both furan and methoxyphenyl groups enhances its potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H18ClNO3/c1-24-16-10-8-15(9-11-16)13-22(14-17-5-4-12-25-17)20(23)18-6-2-3-7-19(18)21/h2-12H,13-14H2,1H3

InChI Key

UXJMMNSROAGJJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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